Moxifloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic agent. [] It is a fourth-generation fluoroquinolone, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, ] In scientific research, Moxifloxacin Hydrochloride serves as a valuable tool for studying bacterial resistance mechanisms, developing novel drug delivery systems, and investigating drug-protein interactions.
ent-Moxifloxacin Hydrochloride is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used for its broad-spectrum antibacterial activity. It is particularly effective against a variety of Gram-positive and Gram-negative bacteria. This compound is characterized by its ability to inhibit bacterial DNA synthesis, making it a critical agent in treating infections, especially those affecting the respiratory system.
ent-Moxifloxacin Hydrochloride is derived from the parent compound moxifloxacin, which is synthesized through various chemical processes. The compound is classified under the category of fluoroquinolones, which are known for their potent antibacterial properties and are commonly prescribed for respiratory tract infections, skin infections, and other bacterial diseases.
The synthesis of ent-Moxifloxacin Hydrochloride involves several key steps that utilize various chemical reactions to achieve high yields and purity.
Recent advancements have introduced methods that significantly enhance yield; for instance, using 100 grams of nonane can yield up to 260 grams of moxifloxacin hydrochloride compared to previous methods that yielded only 187 grams from the same amount .
The molecular formula of ent-Moxifloxacin Hydrochloride is C_{21}H_{24}F_{2}N_{4}O_{3}·HCl. The compound features a complex structure with multiple functional groups:
The three-dimensional arrangement of atoms can be analyzed using techniques such as X-ray diffraction and NMR spectroscopy, which confirm the compound's crystalline forms and purity .
ent-Moxifloxacin Hydrochloride undergoes various chemical reactions during its synthesis and application:
The mechanism by which ent-Moxifloxacin exerts its antibacterial effects primarily involves the inhibition of bacterial DNA synthesis through targeting two essential enzymes:
By binding to these enzymes, ent-Moxifloxacin prevents them from unwinding DNA strands, leading to DNA damage and ultimately inhibiting bacterial growth. This mechanism renders it effective against a wide range of pathogens including Streptococcus pneumoniae and Escherichia coli .
Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are utilized to assess thermal stability and degradation profiles .
ent-Moxifloxacin Hydrochloride has significant applications in both clinical and research settings:
ent-Moxifloxacin hydrochloride is the enantiomeric form of the synthetic fluoroquinolone antibiotic moxifloxacin hydrochloride, characterized by the inversion of stereochemistry at its two chiral centers. Moxifloxacin’s core structure comprises a quinoline scaffold substituted with a bicyclic amine moiety (specifically, an octahydro-1H-pyrrolo[3,4-b]pyridine unit) at C7 and a cyclopropyl group at N1. The bioactive (S,S)-configured moxifloxacin possesses chiral centers at positions C7 and C9a of this fused ring system, corresponding to the asymmetric carbons within the pyrrolidine and piperidine rings, respectively [8] [9]. ent-Moxifloxacin hydrochloride, therefore, is defined by the (R,R) configuration at these centers, effectively representing its mirror image [5] [9]. This inversion fundamentally alters the three-dimensional spatial arrangement of the molecule while preserving its atomic connectivity and chemical formula (C~21~H~24~FN~3~O~4~ · HCl, MW: 437.90 g/mol) [8] [9]. The structural consequences are most pronounced in the spatial orientation of the C7 side chain and the protonated nitrogen within the diazabicyclic ring, regions critical for target engagement [9].
Table 1: Key Chiral Centers in Moxifloxacin Hydrochloride and Its Enantiomer
Compound | Configuration at C7 | Configuration at C9a | Stereochemical Designation |
---|---|---|---|
Moxifloxacin HCl | S | S | (7^S^,9a^S^) |
ent-Moxifloxacin HCl | R | R | (7^R^,9a^R^) |
The biological activity of fluoroquinolones, including moxifloxacin, is exquisitely sensitive to stereochemistry due to the requirement for precise three-dimensional complementarity with their macromolecular targets: bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes possess asymmetric binding pockets where specific hydrogen bonding, ionic, and hydrophobic interactions with the quinolone core and its C7 substituent are crucial for inhibiting DNA replication and transcription [4] [10]. The (S,S)-configuration of moxifloxacin optimizes these interactions, enabling high-affinity binding and subsequent enzyme poisoning [9].
In contrast, ent-moxifloxacin hydrochloride, with its (R,R) configuration, exhibits significantly diminished or negligible antibacterial efficacy. This arises from its inability to form the critical contacts within the binding sites of DNA gyrase and topoisomerase IV [4]. Studies on related fluoroquinolones demonstrate that enantiomeric inversion typically results in orders-of-magnitude higher minimum inhibitory concentrations (MICs) against susceptible pathogens [10]. Beyond direct antibacterial effects, stereochemistry influences interactions with mammalian biological systems. For instance, fluoroquinolone binding to melanin and inhibition of enzymes like tyrosinase—processes implicated in phototoxicity and tissue-specific drug accumulation—are stereoselective [3]. The distinct binding profile of ent-moxifloxacin could potentially alter its pharmacokinetic behavior (e.g., tissue distribution, metabolism) and off-target effects compared to the parent enantiomer, although empirical data specific to this compound is an area for further research [3] [10].
The inversion of stereocenters in ent-moxifloxacin hydrochloride confers distinct physicochemical properties that differentiate it from its (S,S)-counterpart:
Table 2: Comparative Physicochemical and Binding Properties (Theoretical/Potential Differences)
Property | Moxifloxacin HCl (S,S) | ent-Moxifloxacin HCl (R,R) | Potential Consequence for ent-Form |
---|---|---|---|
Aqueous Solubility | Soluble (≈ 5 mg/mL warm water) [8] | Likely Similar (Salt/ionizable groups) | Similar formulation feasibility? |
Melting Point | 324-325°C [8] | Potentially Different | Altered purification/crystallization behavior |
Protein Binding | ≈ 48% [4] | Potentially Altered Affinity | Changed free fraction, distribution volume |
Adsorption to Polymers | High (e.g., contact lenses) [1] | Likely Different Kinetics/Capacity | Modified sustained-release profile |
Ocular Tissue Affinity | High penetration/retention [10] | Potentially Reduced/Enhanced Penetration | Altered bioavailability in topical applications |
Target Binding (Gyrase/ParC) | High affinity | Significantly Reduced Affinity [4] [10] | Loss of antibacterial efficacy |
Tyrosinase Binding | Inhibitory (Irreversible, Mixed-type) [3] | Potentially Altered Affinity/Kinetics | Possible differences in melanin-related effects |
The unique stereochemistry of ent-moxifloxacin hydrochloride, while negating its primary antibiotic function, opens avenues for investigating its potential in non-antibiotic applications. Its interaction with alternative biological targets, such as mammalian enzymes like tyrosinase (involved in melanin synthesis), could exhibit different inhibitory potencies or mechanisms compared to the (S,S)-enantiomer [3]. Furthermore, its distinct physicochemical behavior, particularly regarding adsorption and penetration, might be exploitable in specialized drug delivery systems or as a tool compound in pharmacological research to elucidate stereospecific binding requirements [1] [5]. Understanding these properties is fundamental for exploring its potential utility beyond conventional antimicrobial therapy.
Synthesis Insight: The synthesis of enantiopure ent-moxifloxacin HCl necessitates strategies distinct from the manufacturing of the racemate or the bioactive (S,S)-form. Approaches could involve enantioselective synthesis starting from chiral precursors or chiral resolution techniques. Research on synthesizing angularly substituted 1-azabicyclic compounds with high enantiomeric purity (95-99% ee) via dynamic kinetic resolution and sigmatropic rearrangement demonstrates the feasibility of accessing complex chiral amines relevant to the moxifloxacin scaffold [5]. Applying such methodologies, potentially using chiral auxiliaries or catalysts complementary to those yielding the (S,S)-configuration, would be essential for producing ent-moxifloxacin [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3